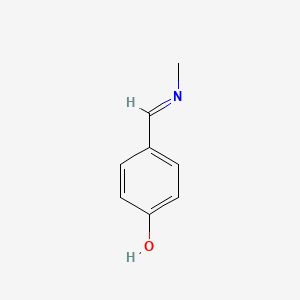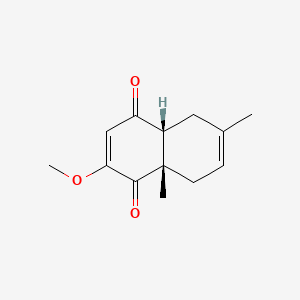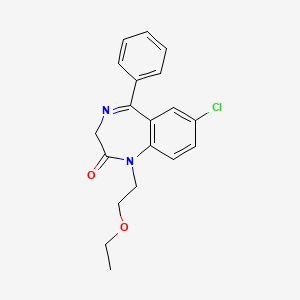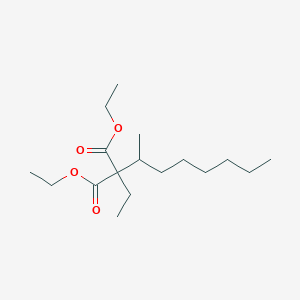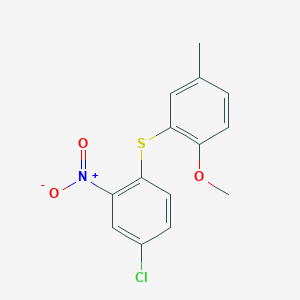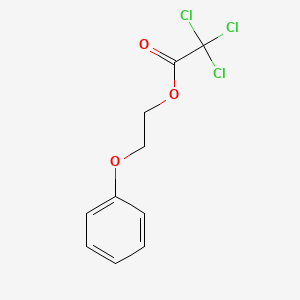
Acetic acid, trichloro-, 2-phenoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trichloro-, 2-phenoxyethyl ester is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-phenoxyethyl ester typically involves the esterification of trichloroacetic acid with 2-phenoxyethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trichloro-, 2-phenoxyethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include alkoxides, amines, and thiols, often under mild heating.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-phenoxyethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trichloro-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of acetic acid, trichloro-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetic acid can inhibit certain enzymes and disrupt metabolic pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetic acid: A related compound where the ester group is replaced by a carboxylic acid group.
2-Phenoxyethyl acetate: Similar in structure but lacks the trichloro substitution on the acetic acid moiety.
Uniqueness
Acetic acid, trichloro-, 2-phenoxyethyl ester is unique due to its combination of the trichloroacetic acid and 2-phenoxyethanol moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in its individual components or other related compounds .
Eigenschaften
CAS-Nummer |
5822-95-7 |
|---|---|
Molekularformel |
C10H9Cl3O3 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
2-phenoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O3/c11-10(12,13)9(14)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
WLGBMZVWGAHWHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
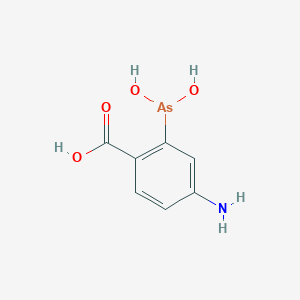
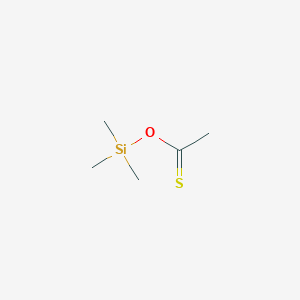
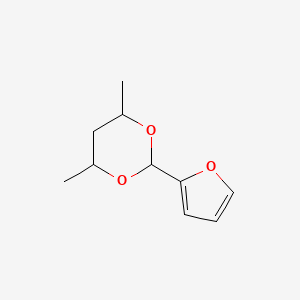
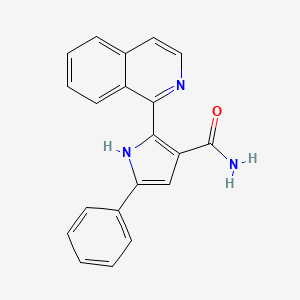
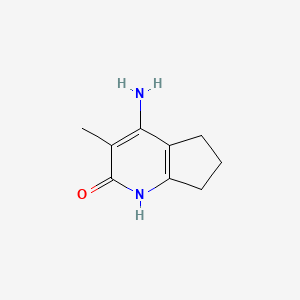
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
